2-Bromo-2-methylpropane-d9
Overview
Description
2-Bromo-2-methylpropane (tert-Butyl bromide) is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .
Synthesis Analysis
2-Bromo-2-methylpropane-d9 is synthesized with sulfuric acid and hydrogen bromide at 0 degrees for 0.25 hours . The yield of this synthesis is approximately 70% .Molecular Structure Analysis
The molecular formula of this compound is (CD3)3CBr . The molecular weight is 146.07 .Chemical Reactions Analysis
The hydrolysis of 2-bromo-2-methylpropane follows an SN1 mechanism . The slow, rate-determining step is (CH3)3CBr → (CH3)3C+ + Br-, and the fast step is (CH3)3C+ + OH- → (CH3)3COH .Physical and Chemical Properties Analysis
This compound has a boiling point of 72-74 °C and a melting point of -20 °C . Its density is 1.295 g/mL at 25 °C .Scientific Research Applications
Synthesis and Isotope Labeling
2-Bromo-2-methylpropane-d9, a deuterium-labeled compound, is primarily used in the synthesis of other isotopically labeled compounds. For instance, Sassi et al. (1999) demonstrated the synthesis of deuterium-labeled isobutane variants, including 2-methylpropane-2-d1, isobutane-1-d9, and isobutane-d10. These compounds were synthesized through a combination of classical organic chemistry and modern H/D exchange processes, showcasing the role of this compound in the production of isotopically labeled compounds for various research applications (Sassi et al., 1999).
Decomposition Studies
In another study, Pickett et al. (1999) used deuterium-labeled analogues, such as this compound, to study the thermal and photochemical decomposition mechanisms of But2Se. This research highlighted the utility of deuterium-labeled compounds in understanding complex chemical reactions and their mechanisms (Pickett et al., 1999).
Radiochemical Synthesis
Rotteveel et al. (2017) explored the synthesis of radiochemical compounds, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol. The study utilized this compound as a precursor in these syntheses, showcasing its role in the development of radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).
Solvation Studies
Research by Albuquerque et al. (1998) on the enthalpies of solution of 2-Bromo-2-methylpropane in various alcohols is another example of the compound's use in scientific studies. This work contributed to a deeper understanding of solvation phenomena and the interaction between different molecular species (Albuquerque et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
The hydrolysis of 2-bromo-2-methylpropane is often cited as a classic example of an SN1 reaction . This reaction could be used in future studies to confirm the SN1 mechanism by determining the order with respect to both OH- ions and 2-bromo-2-methylpropane .
Relevant Papers The relevant papers retrieved provide more information on the synthesis, chemical reactions, mechanism of action, and safety of 2-Bromo-2-methylpropane-d9 .
Biochemical Analysis
Biochemical Properties
2-Bromo-2-methylpropane-d9 plays a significant role in biochemical reactions, particularly in the study of nucleoside modifications. It has been observed to induce massive deadenylation of adenine-based nucleosides and deguanylation of guanine-based nucleosides . This compound interacts with various enzymes and proteins involved in nucleoside metabolism, such as nucleoside hydrolases and deaminases. The nature of these interactions typically involves the formation of covalent bonds with the nucleosides, leading to their modification and subsequent degradation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to disrupt normal nucleoside metabolism, leading to changes in gene expression patterns and cellular stress responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with nucleosides. This binding leads to the inhibition of nucleoside hydrolases and deaminases, resulting in the accumulation of modified nucleosides and their subsequent degradation . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in nucleoside metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild modifications in nucleoside metabolism without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific concentration of the compound is required to induce noticeable biochemical changes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It interacts with enzymes such as nucleoside hydrolases and deaminases, leading to the modification and degradation of nucleosides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleosides and enzymes involved in nucleoside metabolism . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell.
Properties
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOPLXZQNSWAS-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746129 | |
Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42310-83-8 | |
Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42310-83-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.